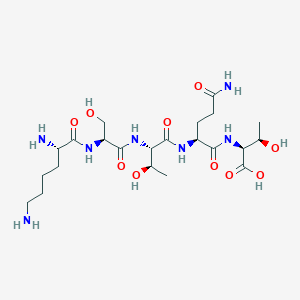![molecular formula C29H33NO2 B12517874 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile CAS No. 773060-41-6](/img/structure/B12517874.png)
4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile is a complex organic compound with the molecular formula C29H33NO2. It is characterized by its unique structure, which includes ethynyl groups and hexyloxy substituents on a phenyl ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the Sonogashira cross-coupling reaction, which is used to form the ethynyl linkages between the phenyl rings. This reaction is usually carried out under nitrogen atmosphere using palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Chemical Reactions Analysis
4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Scientific Research Applications
4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl groups allow for π-π stacking interactions, which can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the hexyloxy substituents can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar compounds to 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile include:
2-{4-[4-(4-Cyanophenylethynyl)-2,5-bis-(hexyloxy)phenyl]-ethynylphenyl}-5-{4-[4-(4-pyridylethynyl)-2,5-bis-(hexyloxy)phenyl]ethynylphenyl}-1,3,4-thiadiazole: This compound shares a similar ethynyl and hexyloxy substitution pattern but includes additional functional groups that can alter its chemical properties and applications.
p-[(2-{[m,p-didodecyloxyphenyl]ethynyl}-7-fluorenyl)ethynyl]benzonitrile: This compound also features ethynyl linkages and alkoxy substituents, making it useful in the study of organic semiconductors and photophysical properties.
The unique combination of ethynyl and hexyloxy groups in this compound provides it with distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
773060-41-6 |
|---|---|
Molecular Formula |
C29H33NO2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4-[2-(4-ethynyl-2,5-dihexoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C29H33NO2/c1-4-7-9-11-19-31-28-22-27(18-17-24-13-15-25(23-30)16-14-24)29(21-26(28)6-3)32-20-12-10-8-5-2/h3,13-16,21-22H,4-5,7-12,19-20H2,1-2H3 |
InChI Key |
JPGVUJCJWDLMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


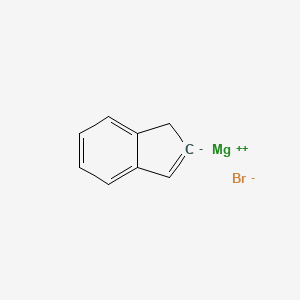


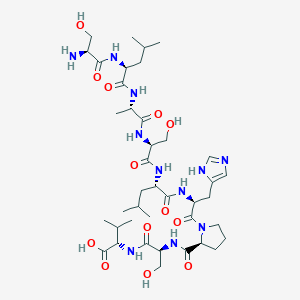
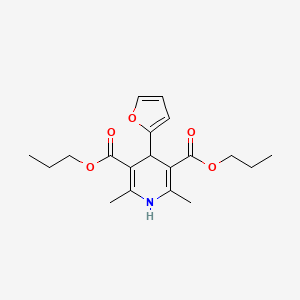

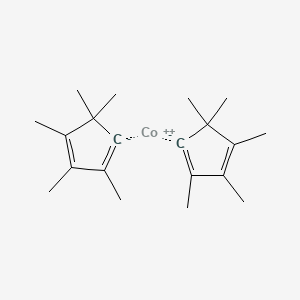

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
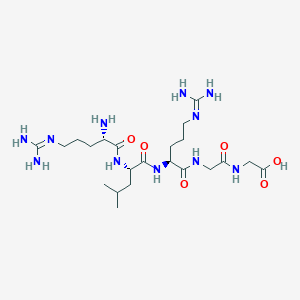
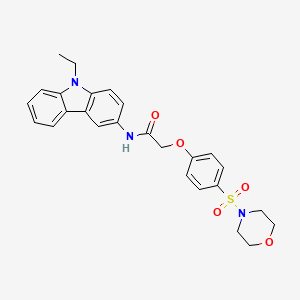
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)

